molecular formula C18H21FN2O B5763009 1-(3-fluorobenzyl)-4-(2-methoxyphenyl)piperazine

1-(3-fluorobenzyl)-4-(2-methoxyphenyl)piperazine

カタログ番号 B5763009
分子量: 300.4 g/mol
InChIキー: ZDFIYPWAJJKIPR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-fluorobenzyl)-4-(2-methoxyphenyl)piperazine, commonly known as 3-F-4-MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

The exact mechanism of action of 3-F-4-MeOPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic and antidepressant effects. Additionally, 3-F-4-MeOPP has been shown to modulate the activity of various neurotransmitters such as dopamine, norepinephrine, and glutamate, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-F-4-MeOPP are still being studied, but it has been shown to affect various systems in the body. It has been found to increase levels of the neurotransmitter serotonin in the brain, which is associated with its anxiolytic and antidepressant effects. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Additionally, 3-F-4-MeOPP has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.

実験室実験の利点と制限

One advantage of using 3-F-4-MeOPP in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the central nervous system. Additionally, its dual action at the 5-HT1A and 5-HT2A receptors makes it a unique compound for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using 3-F-4-MeOPP in lab experiments is its relatively low potency compared to other compounds in its class. This may make it more difficult to achieve the desired therapeutic effects at lower doses.

将来の方向性

There are several future directions for the study of 3-F-4-MeOPP. One area of interest is its potential use in the treatment of anxiety and depression in humans. Clinical trials are needed to determine its safety and efficacy in humans. Another area of interest is its potential use in the treatment of drug addiction. Further studies are needed to determine the optimal dosage and administration route for this application. Additionally, the neuroprotective properties of 3-F-4-MeOPP make it a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its potential in these applications.

合成法

The synthesis of 3-F-4-MeOPP involves the reaction of 3-fluorobenzyl chloride with 2-methoxyphenylpiperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable acid. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and MS.

科学的研究の応用

3-F-4-MeOPP has shown promising results in various scientific research studies. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic properties in animal models. It has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats. Additionally, 3-F-4-MeOPP has been investigated for its neuroprotective properties and its ability to improve cognitive function in animal models of Alzheimer's disease.

特性

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O/c1-22-18-8-3-2-7-17(18)21-11-9-20(10-12-21)14-15-5-4-6-16(19)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFIYPWAJJKIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5262214

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。